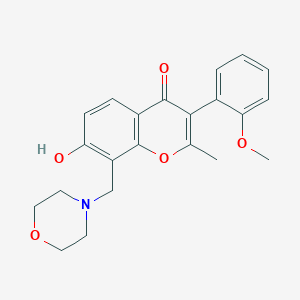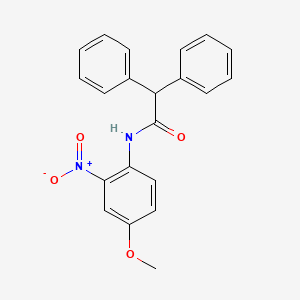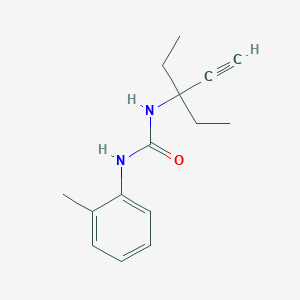
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one, also known as LY294002, is a synthetic compound that is widely used in scientific research. It belongs to the class of compounds known as PI3K inhibitors and is commonly used to study the PI3K/Akt/mTOR signaling pathway.
作用機序
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is a potent inhibitor of PI3K, which is a key enzyme in the PI3K/Akt/mTOR signaling pathway. By inhibiting PI3K, this compound prevents the activation of downstream signaling molecules, including Akt and mTOR. This ultimately leads to a reduction in cell growth, proliferation, and survival.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cell culture studies, this compound has been shown to inhibit cell growth and induce apoptosis in a variety of cancer cell lines. In animal studies, this compound has been shown to inhibit tumor growth and metastasis. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one in lab experiments is its potency and specificity. This compound is a highly potent inhibitor of PI3K and has been shown to be selective for this enzyme over other kinases. Additionally, this compound is relatively easy to use and can be added directly to cell culture media or injected into animals.
One limitation of using this compound in lab experiments is its potential for off-target effects. While this compound is selective for PI3K, it may also inhibit other enzymes or signaling pathways at high concentrations. Additionally, this compound may have different effects in different cell types or animal models, which can make it difficult to interpret results.
将来の方向性
There are a variety of future directions for research involving 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one. One area of interest is the development of more potent and selective PI3K inhibitors. Additionally, researchers are interested in studying the effects of this compound in combination with other drugs or therapies. Finally, there is interest in using this compound as a tool to study the PI3K/Akt/mTOR signaling pathway in more detail, including its role in specific diseases and cellular processes.
合成法
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one can be synthesized using a variety of methods, but the most common method involves the reaction of 2-amino-3-methylpyridine with 2-methoxybenzaldehyde to form 2-methoxy-3-(2-methylpyridin-3-yl)benzaldehyde. This intermediate is then reacted with morpholine and chloroacetyl chloride to form 8-chloro-3-(2-methoxyphenyl)-2-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-4-one. The final step involves the reaction of this intermediate with 4-hydroxycoumarin to form this compound.
科学的研究の応用
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is commonly used in scientific research to study the PI3K/Akt/mTOR signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative diseases.
特性
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-14-20(15-5-3-4-6-19(15)26-2)21(25)16-7-8-18(24)17(22(16)28-14)13-23-9-11-27-12-10-23/h3-8,24H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTNKITUPCOHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5301048.png)


![6-bromo-2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5301074.png)
![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5301075.png)
amine hydrochloride](/img/structure/B5301101.png)
![7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(1-piperidinyl)propyl]-2H-chromen-2-one](/img/structure/B5301105.png)
![[2-(4-bromophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5301112.png)
![(2-ethoxy-4-{[2,4,6-trioxo-1-(2-phenylethyl)tetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5301121.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301123.png)

![3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5301126.png)
![4-(3-tert-butyl-1H-pyrazol-1-yl)-1-[(1-methylpiperidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5301133.png)
![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5301141.png)